molecular formula C24H20ClFN6O B2435059 5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide CAS No. 1251579-15-3

5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide

Cat. No.: B2435059
CAS No.: 1251579-15-3
M. Wt: 462.91
InChI Key: RHGFMBLIMPPKHJ-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Synthesis and Biological Activity

Novel Heterocyclic Compounds Synthesis

A study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating applications in creating anti-inflammatory and analgesic agents with COX-1/COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Histone Deacetylase Inhibition for Alzheimer's

Lee et al. (2018) report on the development of 5-aroylindolyl-substituted hydroxamic acids as selective histone deacetylase 6 (HDAC6) inhibitors, offering potential for Alzheimer's disease treatment due to their neuroprotective activity (Lee et al., 2018).

Chemical Synthesis and Characterization

Crystal Structures of Benzoylamino Derivatives

Research by Kranjc et al. (2012) focuses on the synthesis and crystal structures of specific benzoylamino derivatives, shedding light on their potential for creating compounds with specific molecular interactions and applications in material science (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Antiviral Activity of Benzamide-Based Compounds

A study by Hebishy et al. (2020) describes the synthesis of benzamide-based 5-aminopyrazoles showing remarkable activity against the avian influenza virus, illustrating the role of such compounds in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Pharmacological Applications

Antineoplastic and Antifilarial Agents

Research by Ram et al. (1992) explores the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates as potential antineoplastic and antifilarial agents, demonstrating the wide range of pharmacological applications of benzamide derivatives (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN6O/c25-18-2-1-3-21(16-18)30-12-14-31(15-13-30)24(33)22-23(17-8-10-27-11-9-17)32(29-28-22)20-6-4-19(26)5-7-20/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGFMBLIMPPKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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